1beta-HydroxyVitaminD2
Overview
Description
1beta-HydroxyVitaminD2, also known as Doxercalciferol, is a synthetic prodrug of the active 1,25-dihydroxy vitamin D2 . It is used to suppress the synthesis and secretion of parathyroid hormone in secondary hyperparathyroidism . It is effective in stimulating bone growth and, in combination therapy with angiotensin receptor blockers, ameliorates albuminuria and glomerulosclerosis associated with diabetic nephropathy .
Molecular Structure Analysis
The molecular formula of 1beta-HydroxyVitaminD2 is C28H44O2 . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .Scientific Research Applications
Metabolic Clearance and Vitamin D Homeostasis
1beta-HydroxyVitaminD2 plays a crucial role in vitamin D metabolism and homeostasis. A study indicated that Cyp24a1-null mice had difficulties eliminating 1beta-HydroxyVitaminD2 from the bloodstream and tissues, showcasing the significance of CYP24A1 in regulating the concentrations of vitamin D and its metabolites. The research also highlighted the critical role of vitamin D receptor (VDR) in the catabolic cascade of vitamin D, emphasizing the importance of CYP24A1 and VDR in maintaining vitamin D homeostasis (Masuda et al., 2005).
Extrarenal Expression and Its Implications
1beta-HydroxyVitaminD2 is not only synthesized in the kidneys but also in various extrarenal tissues. Studies have detected the expression of 1alpha-hydroxylase, an enzyme involved in the synthesis of active vitamin D, in several extrarenal sites including skin, lymph nodes, and colon. This widespread distribution suggests potential intracrine roles of 1alpha-hydroxylase, indicating that 1beta-HydroxyVitaminD2 might be involved in modulating vitamin D function in peripheral tissues (Zehnder et al., 2001).
Vitamin D Receptor (VDR) and Its Mutants
The interaction of 1beta-HydroxyVitaminD2 with VDR mutants was explored in a study that synthesized analogues to determine the effect of the 1alpha-hydroxy group and/or 2alpha-(3-hydroxypropyl) group of vitamin D3 analogues on mutant VDR. The study suggested that specific structural groups of vitamin D3 analogues could enhance the transcriptional activity through mutant VDR, revealing potential implications for therapeutic applications (Honzawa et al., 2008).
Role in Immune Function and Disease Progression
1beta-HydroxyVitaminD2's role extends to immune function and disease progression. Research showed that initial periodontal therapy reduced systemic and local levels of 25-hydroxy vitamin D3, which is a precursor of 1beta-HydroxyVitaminD2, in patients with aggressive periodontitis. The findings suggest a potential link between vitamin D metabolites and inflammation, highlighting the role of 1beta-HydroxyVitaminD2 in immunomodulation and its implications in periodontal health (Liu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Impurity of Doxercalciferol | |
CAS RN |
127516-23-8 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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